Methyl 2-amino-2-(3-fluorophenyl)acetate
Overview
Description
“Methyl 2-amino-2-(3-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H10FNO2 . It is also known by other names such as “METHYL 2-AMINO-2-(3-FLUOROPHENYL)ACETATE” and "methyl D,L-3-fluoroglycine" .
Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-2-(3-fluorophenyl)acetate” is 183.18 g/mol . The InChI code for this compound is InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 . The compound contains a chiral center, which means it exists in two enantiomeric forms that are mirror images of each other.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-fluorophenyl)acetate” is a white crystalline solid with a melting point of 119-121°C. It is soluble in water, chloroform, and ethanol but slightly soluble in ether and benzene.Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds similar to Methyl 2-amino-2-(3-fluorophenyl)acetate often involves their synthesis and structural characterization. For instance, studies on fluorinated molecules, like ortho-fluorophenylglycine and related compounds, have explored their crystal structures and bonding characteristics (Burns & Hagaman, 1993). Such research can provide valuable insights into the physicochemical properties of these compounds, potentially influencing their reactivity and applications in further chemical transformations.
Biological Activities
Compounds structurally similar to Methyl 2-amino-2-(3-fluorophenyl)acetate have been investigated for various biological activities. For example, the study of amino acetate functionalized Schiff base organotin(IV) complexes has shown promise in anticancer applications. These complexes have been evaluated for their cytotoxicity against several human tumor cell lines, demonstrating significant potential as anticancer drugs (Basu Baul et al., 2009). This suggests that Methyl 2-amino-2-(3-fluorophenyl)acetate could also be explored for its potential in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents.
Analytical Applications
The development of fluorogenic reagents for the analysis of primary amines showcases another application area. Compounds like 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate have been utilized for the high-throughput analysis of amines and aminated carbohydrates, indicating that similar fluorinated compounds might be useful in analytical chemistry for the detection and quantification of biologically relevant molecules (Chen & Novotny, 1997).
Fluorination Techniques
Research into the electrochemical fluorination and radiofluorination of compounds provides insight into the synthetic applications of fluorinated compounds. Studies have demonstrated efficient methods for the incorporation of fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals. This includes the synthesis of fluorinated analogs of existing compounds to improve their biological activity or physicochemical properties (Balandeh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-2-(3-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKTQJIEJUDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626143 | |
Record name | Methyl amino(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-fluorophenyl)acetate | |
CAS RN |
742640-44-4 | |
Record name | Methyl amino(3-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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